potassium (2-cyclohexylethyl)trifluoroboranuide
Description
Properties
CAS No. |
2200276-32-8 |
|---|---|
Molecular Formula |
C8H15BF3K |
Molecular Weight |
218.11 g/mol |
IUPAC Name |
potassium;2-cyclohexylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C8H15BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h8H,1-7H2;/q-1;+1 |
InChI Key |
BQSGIPZYTUJXCD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC1CCCCC1)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The haloalkane (e.g., 2-cyclohexylethyl bromide) reacts with KBF₃ in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are critical for achieving high yields. For example, analogous reactions with bromomethyltrifluoroborate derivatives achieved 94–98% yields under similar conditions.
Table 1: Optimization of Nucleophilic Substitution
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy, with characteristic ¹⁹F NMR signals at −140 to −145 ppm for the BF₃ group. Mass spectrometry (MS) confirms the molecular ion peak at m/z 214.04 g/mol.
Hydroboration Followed by Fluoridation
An alternative route involves hydroboration of alkenes followed by fluoridation. This method is advantageous for introducing the cyclohexylethyl group regioselectively.
Hydroboration of 1-Cyclohexylethylene
1-Cyclohexylethylene undergoes hydroboration with BH₃·THF to form the corresponding alkylborane. Subsequent treatment with potassium hydrogen fluoride (KHF₂) converts the borane intermediate into the trifluoroborate salt.
Table 2: Hydroboration-Fluoridation Protocol
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroboration | BH₃·THF, 0°C, 1 hour | Alkylborane formation |
| Fluoridation | KHF₂, H₂O, rt, 2 hours | Trifluoroborate salt |
This method avoids halogenated intermediates, aligning with green chemistry principles. Yields typically range from 85–90%, though scalability may require optimization.
Grignard Reagent-Based Synthesis
Grignard reagents offer a versatile pathway for constructing the 2-cyclohexylethyl moiety. The reaction of 2-cyclohexylethylmagnesium bromide with boron trifluoride diethyl etherate (BF₃·OEt₂) forms the borate complex, which is subsequently treated with KF to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyclohexylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidative Conditions: Potassium trifluoroborates are stable under oxidative conditions, making them suitable for reactions that require strong oxidizing agents.
Metal Catalysts: Common catalysts used in cross-coupling reactions include palladium, nickel, and copper.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of an aryl halide with the potassium organotrifluoroborate .
Scientific Research Applications
Potassium (2-cyclohexylethyl)trifluoroboranuide has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It plays a role in the development of pharmaceuticals by facilitating the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which potassium (2-cyclohexylethyl)trifluoroboranuide exerts its effects involves the formation of reactive intermediates that participate in various chemical transformations. The trifluoroborate group acts as a nucleophile, attacking electrophilic centers in the reactants. This leads to the formation of new bonds and the generation of the desired products .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| Potassium (2-cyclohexylethyl)trifluoroboranuide* | C₈H₁₃BF₃K | ~252.10 (estimated) | N/A | High lipophilicity |
| Potassium (2-cyclopentylethyl)trifluoroboranuide | C₇H₁₁BF₃K | 238.05 | 943830-76-0 | Moderate steric bulk |
| Potassium (2-chlorophenyl)trifluoroborate | C₆H₄BClF₃K | 216.46 | 63676981 | Electron-withdrawing substituent |
| Potassium (tert-butoxymethyl)trifluoroborate | C₅H₁₁BF₃KO | 194.05 | 910251-10-4 | Enhanced stability |
*Estimated based on analogs .
Q & A
Q. What strategies mitigate hydrolysis of this compound in aqueous reaction media?
- Methodological Answer : Employ anhydrous solvents (e.g., THF) and molecular sieves to scavenge water. For aqueous-tolerant reactions, use phase-transfer catalysts (e.g., TBAB) to enhance solubility and stability .
Q. How are by-products like boronic acids or deboronation products analyzed and quantified?
- Methodological Answer : LC-MS with a C18 column separates by-products. ¹¹B NMR detects boronic acid impurities (δ 28–32 ppm). Gravimetric analysis after derivatization with pinacol quantifies deboronation .
Q. What are the thermal stability profiles of this compound under varying storage conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C under argon to prevent degradation. Moisture-sensitive FTIR spectra (O–H stretches) indicate hydrolysis over time .
Q. What ecotoxicological data exist for potassium trifluoroboranuide derivatives, and how should waste be managed?
- Methodological Answer : Limited ecotoxicity data; assume acute aquatic toxicity (EC₅₀ < 10 mg/L). Neutralize waste with Ca(OH)₂ to precipitate boron, followed by incineration. Follow EPA guidelines for heavy metal (Pd) disposal .
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